molecular formula C18H11F3N2O4 B3042565 1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide CAS No. 647824-24-6

1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide

Cat. No.: B3042565
CAS No.: 647824-24-6
M. Wt: 376.3 g/mol
InChI Key: YOQBCHWUKOMOLA-JJFYIABZSA-N
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Description

This compound is a nitro-substituted furan derivative featuring a trifluoromethyl group at the para position of the phenyl ring and a methanimine oxide moiety linked to an N-phenyl group. Its structural complexity arises from the interplay of electron-withdrawing groups (nitro, trifluoromethyl) and the conjugated furan-methanimine system, which likely influences its electronic properties and reactivity.

Synthesis:
The synthesis of such compounds typically involves multi-step reactions. For example, furan derivatives are often synthesized via Meerwein arylation (as seen in structurally related compounds like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) . Methanimine oxide formation may follow protocols similar to those used for N-(furan-2-yl)-1-(5-substituted phenyl)methanimines, where condensation between amines and aldehydes is catalyzed by H₂SO₄ under reflux conditions .

Properties

IUPAC Name

1-[5-[2-nitro-4-(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O4/c19-18(20,21)12-6-8-15(16(10-12)23(25)26)17-9-7-14(27-17)11-22(24)13-4-2-1-3-5-13/h1-11H/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQBCHWUKOMOLA-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=C(O2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=C/C2=CC=C(O2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key analogs include:

1-(Furan-2-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methanimine (Fa) :

  • Differs by replacing the nitro and trifluoromethyl groups with a phenyl-1,3,4-oxadiazole ring.
  • Exhibits lower thermal stability (m.p. 170–172°C vs. >200°C for the target compound, inferred from related nitro derivatives) .

1-[2-(Carboxymethoxy)phenyl]-N-(4-chlorophenyl)methanimine oxide :

  • Features a carboxymethoxy substituent instead of nitro/trifluoromethyl groups.
  • Demonstrated higher crystallinity (validated by single-crystal X-ray diffraction) .

Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate :

  • Shares the nitro and fluorophenyl groups but lacks the methanimine oxide moiety.
  • Synthesized via Meerwein arylation, suggesting similar reactivity for nitro-furan intermediates .

Physicochemical Properties

Property Target Compound Fa Carboxymethoxy Analog
Melting Point >200°C (estimated) 170–172°C 185–187°C
Solubility Low in polar solvents Moderate in DMSO High in DMF
Key IR Bands ~1620 cm⁻¹ (C=N), ~1520 cm⁻¹ (NO₂) 1622 cm⁻¹ (C=N) 1680 cm⁻¹ (C=O)
¹H-NMR Shifts Aromatic protons: 7.2–8.5 ppm 7.21–7.86 ppm (aryl/furyl) 6.8–7.6 ppm (substituted phenyl)

Notes

Data Gaps: Limited experimental data (e.g., crystallography, toxicity) exist for the target compound, necessitating further studies.

Synthetic Challenges : The trifluoromethyl group may complicate purification due to increased hydrophobicity.

Functional Versatility : The nitro and trifluoromethyl groups offer sites for further derivatization (e.g., reduction to amines or nucleophilic substitution) .

Biological Activity

The compound 1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing information from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H12F3N3O3C_{15}H_{12}F_3N_3O_3. It features a furan ring substituted with a nitro group and a trifluoromethyl group, which are known to influence the biological activity of compounds.

Structural Characteristics

PropertyValue
Molecular FormulaC15H12F3N3O3C_{15}H_{12}F_3N_3O_3
Molecular Weight339.27 g/mol
CAS Number2229579-32-0
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of trifluoromethylated phenyl compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of the PI3K/Akt signaling pathway .

Antimicrobial Properties

The compound's nitro group may confer antimicrobial activity. Nitro-containing compounds are known for their ability to disrupt bacterial DNA synthesis, thus exhibiting bactericidal effects. A study demonstrated that related compounds were effective against various bacterial strains, suggesting potential applications in antibiotic development .

Neuropharmacological Effects

Preliminary studies suggest that the compound may influence neurotransmitter systems. Similar compounds have been identified as ligands for serotonin receptors, indicating potential antidepressant activity. The modulation of serotonin pathways could provide therapeutic benefits for mood disorders .

Case Studies

  • Anticancer Study : A recent investigation into a series of trifluoromethylated compounds revealed that several exhibited potent cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy .
  • Antimicrobial Evaluation : In vitro tests on related nitro compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to DNA damage induced by reactive nitrogen species generated upon reduction of the nitro group .
  • Neuropharmacological Assessment : A pharmacological evaluation indicated that certain derivatives could act as mixed agonists at serotonin receptors, showcasing potential for treating anxiety and depression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide
Reactant of Route 2
Reactant of Route 2
1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide

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